molecular formula C₆H₉D₆N₅·HCl B1158925 N-Ethyl (Metformin-d6) Hydrochloride

N-Ethyl (Metformin-d6) Hydrochloride

Cat. No.: B1158925
M. Wt: 163.253646
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification within Biguanide Compounds

This compound belongs to the biguanide class of organic compounds, characterized by the presence of two nitrogen-linked guanidine groups forming the fundamental biguanide structure. The biguanide family encompasses derivatives of the basic biguanide structure with the formula HN(C(NH)NH2)2, primarily utilized as oral hypoglycemic agents for treating type 2 diabetes mellitus and prediabetes. Within this classification, the compound represents a sophisticated modification incorporating both deuterium labeling and ethyl substitution.

The structural foundation of biguanides centers on the NÀC(N)=NÀC(N)=N functional moiety within an electron-rich π-conjugated system. This electron-rich nature renders biguanides highly basic, necessitating their use predominantly in monoprotonated forms in medicinal chemistry applications. Biguanides function as nitrogen,nitrogen'-bidentate ligands, enabling the formation of stable metal complexes. The structural modifications in this compound maintain this fundamental biguanide architecture while introducing specific alterations that enhance its utility as an analytical standard.

The compound exhibits the molecular formula C6H9D6N5- HCl with a molecular weight of 163.253646. This molecular composition reflects the incorporation of six deuterium atoms replacing hydrogen atoms in the metformin structure, combined with an ethyl group substitution. The presence of the hydrochloride salt form enhances solubility and stability characteristics essential for analytical applications.

Specialized applications include impurity profiling and degradation pathway studies where this compound serves as a reference standard for identifying and quantifying related substances. Its classification as an impurity reference material reflects its utility in pharmaceutical quality control applications. This dual functionality as both internal standard and impurity reference enhances its value in comprehensive pharmaceutical analysis schemes.

The compound's significance in research extends to metabolic studies investigating biguanide tautomerism and its effects on analytical behavior. Understanding tautomeric equilibria becomes crucial for developing robust analytical methods, and deuterated standards provide tools for investigating these phenomena without interference from endogenous compounds.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established conventions for deuterated pharmaceutical compounds while incorporating specific structural modifications. The compound's formal designation reflects its derivation from metformin with ethyl substitution and deuterium incorporation at six positions. The International Union of Pure and Applied Chemistry naming convention would identify this compound as N-ethyl-N,N-dimethyl-d6-imidodicarbonimidic diamide hydrochloride.

Commercial identification systems utilize various product codes and catalog numbers to distinguish this compound from related derivatives. The compound carries the product code TRC-E924917 in commercial catalogs, providing unique identification within supplier databases. This coding system facilitates procurement and inventory management while ensuring accurate compound identification across different research applications.

The compound's Chemical Abstracts Service registry number provides definitive chemical identification within global databases. While specific registry numbers for this exact derivative may vary, related metformin-d6 derivatives carry established numbers such as 1185166-01-1 for standard metformin-d6 hydrochloride. The ethyl modification would necessitate a distinct registry number reflecting the structural variation.

Molecular formula representation follows standard conventions with deuterium explicitly indicated. The formula C6H9D6N5- HCl clearly delineates the carbon, hydrogen, deuterium, nitrogen, and chloride atom composition. This notation provides unambiguous chemical identification while specifying the deuterium incorporation pattern essential for analytical applications.

Table 1: Identification Parameters for this compound

Parameter Value
Molecular Formula C6H9D6N5- HCl
Molecular Weight 163.253646
Product Code TRC-E924917
Purity Specification >95% (High-Performance Liquid Chromatography)
Product Category Stable Isotope Labeled Compound
Application Category Impurity Reference Material

Analytical identification relies on mass spectrometric fragmentation patterns characteristic of biguanide structures combined with deuterium-specific mass shifts. The compound exhibits predictable fragmentation pathways similar to parent metformin while displaying mass increases corresponding to deuterium incorporation. These spectroscopic fingerprints provide definitive identification capabilities essential for analytical method development and validation.

Properties

Molecular Formula

C₆H₉D₆N₅·HCl

Molecular Weight

163.253646

Synonyms

N’-Ethyl-N,N-dimethylimidodicarbonimidic Diamide-d6 Hydrochloride; 

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification

N-Ethyl (Metformin-d6) Hydrochloride is predominantly utilized as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. Its deuterated nature enhances the accuracy of quantification by providing a reference point that compensates for variations in sample preparation and instrument response. This is particularly crucial in studies assessing the pharmacokinetics and pharmacodynamics of metformin and its derivatives.

  • Use in Metformin Quantification : The compound allows for precise measurement of metformin levels in biological samples, ensuring reliable data for clinical and preclinical studies .

Pharmacological Studies

Research on Metformin's Mechanisms

This compound has been employed in various pharmacological studies to elucidate the mechanisms through which metformin exerts its effects on glucose metabolism and other physiological processes.

  • AMPK Activation : Research indicates that metformin activates AMP-activated protein kinase (AMPK), which plays a pivotal role in energy homeostasis. Studies using this compound have demonstrated its effectiveness in enhancing AMPK activity, thereby reducing hepatic glucose production .
  • Lipid Metabolism : Investigations into lipid metabolism have shown that metformin reduces plasma triglyceride levels and hepatic lipid accumulation. This compound facilitates these studies by providing a reliable standard for lipidomic analyses .

Clinical Research

Evaluation of Metformin's Broader Impacts

The applications of this compound extend to clinical research, where it aids in assessing the broader impacts of metformin beyond glycemic control.

  • Anti-Cancer Properties : Recent studies have explored metformin's potential anti-cancer effects, particularly its role in reducing tumor growth in various cancer models. The use of deuterated standards has improved the reliability of these findings by ensuring accurate quantification of drug levels .
  • Effects on Aging : There is growing interest in the potential anti-aging effects of metformin. Research utilizing this compound has contributed to understanding how metformin may influence healthspan and lifespan through metabolic modulation .

Case Studies

Study Focus Findings Reference
Metabolism and PharmacokineticsDemonstrated enhanced AMPK activation leading to reduced blood glucose levels
Lipidomics AnalysisShowed reduction in hepatic lipid accumulation using deuterated standards
Cancer ResearchFound significant tumor growth reduction with precise drug quantification
Aging StudiesSuggested potential benefits on healthspan through metabolic regulation

Preparation Methods

Core Metformin Hydrochloride Synthesis Framework

The foundational synthesis of metformin hydrochloride involves a high-pressure condensation reaction between dimethylamine and dicyandiamide in an acidic aqueous medium, as detailed in patent CN105968032A. Key steps include:

  • Reaction Setup : Dimethylamine (2.3 kg), dicyandiamide (4.2 kg), 30% hydrochloric acid (5.5 kg), and a catalytic organic acid (e.g., 88% formic acid, 0.0084 kg) are combined in a pressurized reactor.

  • Thermal Cyclization : The mixture is heated to 120–130°C for 1.5 hours under mechanical agitation, facilitating the formation of metformin hydrochloride via nucleophilic substitution and cyclization.

  • Crystallization and Purification : The crude product is dissolved in 95% ethanol (28 kg) under reflux, followed by cooling crystallization and vacuum drying to yield purified metformin hydrochloride (7.45 kg, 91% yield).

This protocol emphasizes solvent economy, scalability, and minimal waste generation, with water serving as the primary reaction medium.

Isotopic Labeling with Deuterium

To synthesize Metformin-d6, deuterium incorporation is achieved by substituting protonated reactants with deuterated analogs:

  • Deuterated Dimethylamine : Replace (CH₃)₂NH with (CD₃)₂ND₂ to introduce six deuterium atoms.

  • Deuterated Solvents : Use D₂O instead of H₂O in the hydrochloric acid solution to minimize proton exchange.

Critical parameters for maintaining isotopic integrity include:

  • Reaction Temperature : Lower temperatures (100–110°C) to reduce H/D exchange side reactions.

  • Catalyst Selection : Organic acids like deuterated formic acid (DCO₂D) enhance reaction efficiency while preserving deuterium content.

N-Ethyl Functionalization of Metformin-d6

Alkylation Strategies

Introducing the ethyl group at the terminal guanidine nitrogen requires selective alkylation post-deuteration:

  • Metformin-d6 Free Base Generation :

    • Neutralize Metformin-d6 hydrochloride with NaOH in ethanol, followed by solvent removal.

    • Yield: Quantitative conversion under vacuum drying.

  • Ethyl Group Incorporation :

    • Reagents : Ethyl bromide (C₂H₅Br) or ethyl iodide (C₂H₅I) in anhydrous acetonitrile.

    • Conditions : 60°C for 12 hours with K₂CO₃ as a base to scavenge HBr/HI.

    • Stoichiometry : 1.2 equivalents of alkylating agent per metformin-d6 molecule to ensure complete substitution.

Challenges in Selective Alkylation

  • Regioselectivity : The guanidine moiety’s three nitrogen atoms necessitate protecting groups (e.g., Boc for primary amines) to direct alkylation to the terminal NH group.

  • Isotopic Stability : Deuterium in CD₃ groups may undergo exchange under strongly basic conditions; maintaining pH < 8 is critical.

Purification and Characterization

Crystallization and Recrystallization

  • Solvent System : Ethanol/water (4:1 v/v) achieves >95% purity after two recrystallization cycles.

  • Yield Optimization :

    Recrystallization StepPurity (%)Yield (%)
    First8985
    Second9578

Analytical Validation

  • LC-MS/MS Quantitation :

    • Column : Hypersil GOLD phenyl (100 × 2.1 mm, 1.9 µm).

    • Mobile Phase : 0.1% formic acid in water (A) and methanol (B).

    • SRM Transitions : m/z 130.1 → 60.1 (Metformin-d6), 144.1 → 74.1 (N-Ethyl derivative).

  • Deuterium Incorporation Analysis :

    • NMR Spectroscopy : CD₃ peaks at δ 2.88 ppm (¹H NMR suppressed).

    • Isotopic Purity : >99.5% via high-resolution mass spectrometry (HRMS).

Scalability and Industrial Considerations

Cost-Benefit Analysis

  • Deuterated Reagents : (CD₃)₂NH costs approximately $2,500/kg, contributing to 70% of total synthesis expenses.

  • Waste Management : Ethanol recovery systems reduce solvent costs by 40%.

Regulatory Compliance

  • Genotoxic Impurities : NDMA levels < 0.1 ppm verified via LC-SRM-MS.

  • cGMP Compliance : Reaction vessels equipped with PAT (Process Analytical Technology) for real-time monitoring .

Q & A

Basic: What analytical methods are recommended for confirming the structural integrity and purity of N-Ethyl (Metformin-d6) Hydrochloride in synthesis workflows?

Answer:
Structural confirmation requires high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 171.66 (C₄D₆H₅N₅·HCl) and distinguish it from non-deuterated analogs. Purity assessment should use reverse-phase HPLC with a C18 column and mobile phases optimized for polar compounds (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradients). Quantify deuterium incorporation (>99% isotopic purity) via NMR spectroscopy (¹H and ²H NMR) to confirm absence of non-deuterated methyl groups .

Advanced: How can researchers optimize LC-MS/MS parameters to differentiate this compound from endogenous metformin in pharmacokinetic studies?

Answer:

  • Ionization: Use electrospray ionization (ESI) in positive mode, as metformin derivatives ionize efficiently as [M+H]⁺ ions.
  • Mass Transition: For Metformin-d6, monitor m/z 132.1 → 60.1 (characteristic fragment) versus m/z 130.1 → 60.1 for non-deuterated metformin.
  • Chromatography: Employ hydrophilic interaction liquid chromatography (HILIC) to resolve deuterated and non-deuterated forms, with a mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile. Validate specificity using spiked plasma/brain matrices to exclude matrix effects .

Basic: What dissolution testing protocols from USP monographs can be adapted for this compound extended-release formulations?

Answer:
Follow USP Dissolution Test 6 (Apparatus 2, 100 rpm) with modifications:

  • Medium: pH 6.8 phosphate buffer (6.8 g monobasic potassium phosphate in 1000 mL water, adjusted with NaOH).
  • Sampling: Withdraw aliquots at 30, 60, and 120 minutes, filter through 0.45-µm PVDF membranes.
  • Quantification: UV spectrophotometry at 233 nm, calibrated against a certified reference standard (e.g., USP Metformin Hydrochloride RS). Ensure sink conditions using ≥900 mL medium .

Advanced: How should researchers address discrepancies in pharmacokinetic data between this compound and other deuterated analogs (e.g., dimethyl-d6 derivatives)?

Answer:

  • Source Identification: Compare deuterium positions (e.g., ethyl vs. methyl groups) using isotope ratio mass spectrometry (IRMS) to rule out isotopic interference.
  • Kinetic Modeling: Apply compartmental models to assess differences in absorption (Ka) and elimination (Ke) rates. Validate with in vitro hepatocyte assays to confirm metabolic stability differences.
  • Cross-Validation: Replicate studies using matched deuterated/non-deuterated pairs under identical LC-MS/MS conditions to isolate isotope effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation: Work in a fume hood for powder weighing to avoid inhalation.
  • Storage: Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation.
  • Waste Disposal: Neutralize acidic residues (pH 7) before disposal, following institutional guidelines for deuterated compounds .

Advanced: What strategies improve chromatographic resolution of this compound from polar metabolites in biological matrices?

Answer:

  • Column Selection: Use charged surface hybrid (CSH) columns (e.g., Waters CSH C18) to enhance retention of polar analytes.
  • Mobile Phase: Add 0.1% heptafluorobutyric acid (HFBA) as an ion-pairing agent to reduce tailing.
  • Gradient Elution: Optimize water/acetonitrile gradients (5% to 95% over 10 minutes) with 0.1% formic acid. Validate recovery rates (>85%) via spike-and-recovery experiments in plasma/urine .

Basic: How should stability studies for this compound reference standards be designed under varying pH and temperature conditions?

Answer:

  • Forced Degradation: Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and H₂O₂ (3%) at 40°C for 24 hours. Monitor degradation via HPLC-UV.
  • Long-Term Stability: Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Assess purity monthly using validated methods.
  • Light Sensitivity: Conduct photostability tests per ICH Q1B guidelines using UV/visible light exposure .

Advanced: What computational approaches are used to model the allometric scaling of this compound pharmacokinetics from rodents to humans?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate species-specific parameters (e.g., liver blood flow, renal clearance) using software like GastroPlus or Simcyp.
  • Allometric Scaling: Apply the 0.75 power law to extrapolate clearance (CL) and volume of distribution (Vd) from mouse data. Validate predictions against in vitro microsomal stability assays.
  • Monte Carlo Simulations: Account for inter-species variability in organic cation transporter (OCT) expression, which impacts tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.